molecular formula C14H19F3N4O2 B3027716 tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate CAS No. 1365936-98-6

tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate

Cat. No. B3027716
CAS RN: 1365936-98-6
M. Wt: 332.32
InChI Key: MSBAXBZLUNTYGS-VIFPVBQESA-N
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Description

The compound “tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate” contains several functional groups. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The compound also contains a pyrimidinyl group, which is a type of aromatic heterocycle . The trifluoromethyl group is a common substituent in organic chemistry, known for its ability to influence the properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidine ring. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The tert-butyl group is known for its unique reactivity pattern , and the trifluoromethyl group can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethyl group in this compound plays a crucial role in drug design. Researchers have explored its potential as a pharmacophore, enhancing drug efficacy and metabolic stability. By incorporating this moiety into drug candidates, scientists aim to improve bioavailability, binding affinity, and overall pharmacokinetics. For instance, the compound could serve as a scaffold for developing novel antiviral agents or kinase inhibitors .

Agrochemicals and Crop Protection

Trifluoromethylated compounds have gained prominence in agrochemical research. The unique electronic properties of the trifluoromethyl group can enhance the activity of herbicides, fungicides, and insecticides. Scientists investigate its impact on target specificity, resistance management, and environmental safety. The compound might contribute to more effective pest control strategies in agriculture .

Materials Science and Organic Electronics

Functional materials often benefit from the introduction of fluorinated substituents. The trifluoromethyl group can modify the electronic properties of polymers, small molecules, and organic semiconductors. Researchers explore its use in organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors. By tuning the electronic structure, they aim to enhance device performance and stability .

Radical Chemistry and Synthetic Methods

Trifluoromethyl radicals are valuable intermediates in synthetic chemistry. Researchers have developed copper-catalyzed methods for introducing the trifluoromethylthiol group into various substrates. For example, the compound could serve as a precursor for synthesizing complex molecules, pharmaceuticals, or functional materials. These reactions offer atom-economical routes to trifluoromethylated products .

Biochemical Probes and Chemical Biology

The trifluoromethyl group’s unique properties make it an attractive choice for designing chemical probes. Scientists use it to label proteins, peptides, and nucleic acids for tracking cellular processes. By incorporating this compound into bioactive molecules, they gain insights into biological pathways, protein–protein interactions, and enzyme mechanisms .

Computational Chemistry and Molecular Modeling

Researchers employ computational methods to study the trifluoromethyl group’s effects on molecular properties. Quantum mechanical calculations help predict its impact on reactivity, binding energies, and conformations. Understanding these interactions aids in rational drug design and optimization .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of the trifluoromethyl and pyrimidinyl groups, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

tert-butyl (3S)-3-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-5-4-9(7-21)20-11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,18,19,20)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBAXBZLUNTYGS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109844
Record name 1-Pyrrolidinecarboxylic acid, 3-[[6-(trifluoromethyl)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365936-98-6
Record name 1-Pyrrolidinecarboxylic acid, 3-[[6-(trifluoromethyl)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365936-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[[6-(trifluoromethyl)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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